6-Acetyl-4-hydroxyquinolin-2(1H)-one

Description

Systematic IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , derived from the parent quinolin-2(1H)-one structure. The numbering prioritizes the ketone oxygen at position 2, followed by the acetyl group (-COCH₃) at position 6 and the hydroxyl group (-OH) at position 4 (Table 1).

Alternative designations include:

- 6-Acetyl-4-hydroxy-1H-quinolin-2-one (emphasizing the lactam hydrogen at position 1)

- 4-Hydroxy-6-acetylcarbostyril (using the archaic "carbostyril" term for 2-quinolinone derivatives).

The CAS registry number 264260-10-8 uniquely identifies this compound in chemical databases.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| CAS Number | 264260-10-8 |

Molecular Architecture and Functional Group Analysis

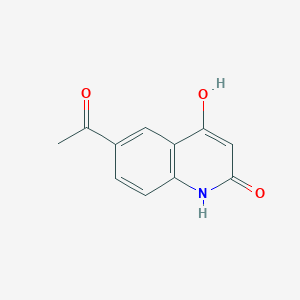

The molecular structure integrates three critical functional groups (Figure 1):

- Quinolin-2(1H)-one backbone : A bicyclic system comprising a benzene ring fused to a pyridone ring, with the ketone oxygen at position 2.

- Acetyl group (-COCH₃) : Positioned at carbon 6, introducing steric bulk and electron-withdrawing effects.

- Hydroxyl group (-OH) : Located at carbon 4, capable of hydrogen bonding and keto-enol tautomerism.

Figure 1: Functional Group Distribution

O

||

1-N (Pyridone ring)

| \

2-C=O (Ketone at position 2)

| \

3-C---C4-OH (Hydroxyl at position 4)

| \

6-C-O-C-CH3 (Acetyl at position 6)

The acetyl group’s carbonyl (C=O) and the pyridone’s ketone create a conjugated system, enabling resonance stabilization across the aromatic framework. This delocalization reduces electron density at positions 5 and 7, directing electrophilic substitution to meta positions relative to the acetyl group.

Tautomeric Forms and Resonance Stabilization Phenomena

The compound exhibits two primary tautomeric equilibria:

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

6-acetyl-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)10(14)5-11(15)12-9/h2-5H,1H3,(H2,12,14,15) |

InChI Key |

MRBQNUIWNNODRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-hydroxyquinolin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent acetylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-Acetyl-4-hydroxyquinolin-2(1H)-one is its antimicrobial properties. Recent studies have synthesized Schiff bases from this compound, which have been screened for antibacterial and antifungal activities. For instance, derivatives such as 4-hydroxy-3-(1-((4-picolin-2-yl)imino)ethyl)quinolin-2(1H)-one have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Synthesized Schiff Bases

| Compound | Zone of Inhibition (mm) |

|---|---|

| L1 | 19 |

| L2 | 16 |

| L3 | 18 |

| L4 | 17 |

Table 2: Antifungal Activity of Synthesized Schiff Bases

| Compound | Zone of Inhibition (mm) |

|---|---|

| L1 | 13 |

| L2 | 11 |

| L3 | 12 |

| L4 | 11 |

These findings indicate that derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

Anticancer Properties

Research has also highlighted the anticancer potential of compounds derived from this compound. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting their utility in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, certain quinoline derivatives have been shown to inhibit RNA polymerase in Hepatitis C virus, which can be extrapolated to similar mechanisms in cancer cells .

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory and analgesic properties. Several derivatives exhibit significant activity against inflammation-related pathways, making them suitable for developing treatments for conditions such as arthritis and other inflammatory diseases. The presence of the quinoline moiety is critical for these biological activities, as it is associated with various naturally occurring alkaloids known for their therapeutic effects .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving precursor compounds. The versatility in synthesis allows for the modification of its structure to enhance biological activity or target specific therapeutic areas. For instance, the condensation reactions with substituted amino compounds lead to a range of new derivatives with tailored pharmacological profiles .

Future Directions and Research Needs

Despite the promising applications, further research is necessary to explore the full potential of this compound and its derivatives. Areas requiring attention include:

- Mechanistic Studies : Understanding the exact mechanisms through which these compounds exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.

- Structure-Activity Relationship (SAR) Analysis : Investigating how structural changes affect biological activity to guide future synthesis.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of quinolinone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Structural Influences

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase acidity of the 4-hydroxy group and stabilize enolate forms, affecting metal chelation and binding to enzymes .

- Bulky Substituents (e.g., phenyl) : Reduce solubility but may improve target specificity via hydrophobic interactions .

- Dihydro Backbone (e.g., 2,3-dihydro) : Alters conjugation, reducing aromaticity and modifying UV absorption properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.